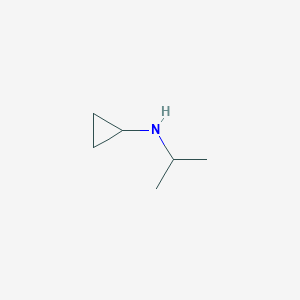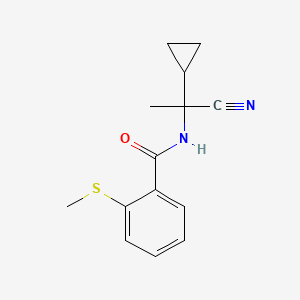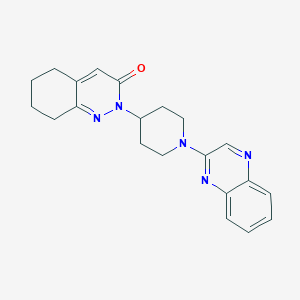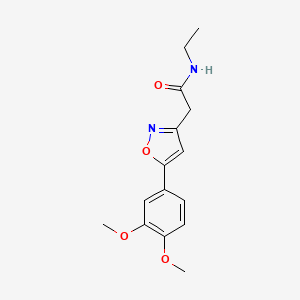
N-(propan-2-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(propan-2-yl)cyclopropanamine” is a chemical compound with the molecular formula C6H13N . It is also known by its IUPAC name, N-isopropylcyclopropanamine .
Molecular Structure Analysis
“N-(propan-2-yl)cyclopropanamine” contains a total of 20 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) . The InChI code for this compound is 1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
1. Catalysis in Chemical Reactions
Cyclopropenimine compounds, closely related to N-(propan-2-yl)cyclopropanamine, have demonstrated significant potential in catalyzing enantioselective Mannich reactions with high levels of control, showcasing superior reactivity compared to traditional catalysts. These compounds have successfully catalyzed transformations involving a variety of substrates, leading to products convertible into several useful derivatives (Bandar & Lambert, 2013).
2. Enzyme Inhibition and Anti-inflammatory Properties
Derivatives of N-(propan-2-yl)cyclopropanamine have been identified as potent non-purine xanthine oxidase inhibitors and anti-inflammatory agents. These compounds have shown excellent inhibitory activity against xanthine oxidase in vitro and in rat liver homogenate, along with significant suppression of nuclear factor κB activation in human peripheral blood mononuclear cells. This inhibitory action positions these compounds as promising therapeutic agents for conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
3. Potential in CNS-Related Therapies
Cyclopropanamine compounds, which include structures similar to N-(propan-2-yl)cyclopropanamine, have been highlighted for their potential in treating conditions related to the central nervous system (CNS). These compounds have been explored as inhibitors of Lysine-specific demethylase-1, an enzyme involved in DNA packaging and gene expression regulation. By inhibiting this enzyme, these compounds may offer therapeutic benefits for a range of CNS conditions including schizophrenia, Alzheimer's disease, and drug addiction (Blass, 2016).
4. Bioactivity in Agrochemicals
N-(propan-2-yl)cyclopropanamine and its derivatives have been used as leading compounds for their biological activity in the field of agrochemicals. The synthesis of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, derived from cyclopropanecarboxylic acid, has led to compounds with excellent herbicidal and fungicidal activities. These findings underscore the potential of these compounds in the development of new agrochemical solutions (Tian et al., 2009).
5. Application in Antifungal and Antimicrobial Treatments
N-(propan-2-yl)cyclopropanamine derivatives have demonstrated high activity against various strains of Candida, showcasing potential as antifungal compounds. Moreover, some derivatives, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, have shown outstanding selectivity and low toxicity, making them promising candidates for medical applications. Additionally, certain cyclodepsipeptides, structurally related to N-(propan-2-yl)cyclopropanamine, have exhibited broad-spectrum antimicrobial activities, particularly effective against Escherichia coli (Yancheva et al., 2012).
Safety and Hazards
The safety data sheet for “N-(propan-2-yl)cyclopropanamine” indicates that it is a dangerous compound. It has hazard statements H225 and H314, indicating that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye/face protection (P280) .
Propiedades
IUPAC Name |
N-propan-2-ylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXFOVSOYMSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)cyclopropanamine | |
CAS RN |
73121-94-5 |
Source


|
| Record name | N-(propan-2-yl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2802188.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)

![6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline](/img/structure/B2802192.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)
![8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802201.png)

![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)
![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)

